Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-(aminomethyl)benzoic acid (Fmoc-4-Amb-OH) is a bifunctional linker molecule widely employed in solid-phase peptide synthesis (SPPS) and the development of complex biomolecules. Its structure incorporates a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, a rigid aromatic spacer, and a carboxylic acid functionality. This unique combination of features makes it a valuable tool for introducing a stable aromatic moiety into peptide chains, as well as for the construction of more complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The Fmoc group provides temporary protection of the amino functionality, allowing for the stepwise assembly of peptides on a solid support. The benzoic acid group, on the other hand, can be activated for coupling to an amino group on a solid support or another molecule. The rigid nature of the benzene ring imparts conformational constraint, which can be advantageous in the design of bioactive peptides and peptidomimetics.
This technical guide provides an in-depth overview of the properties, synthesis, and applications of Fmoc-4-Amb-OH, with a focus on its role as a versatile linker in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-4-Amb-OH is presented in the table below.
| Property | Value |
| Chemical Name | 4-(((9H-fluoren-9-yl)methoxy)carbonyl)aminomethyl)benzoic acid |
| CAS Number | 164470-64-8 |
| Molecular Formula | C₂₃H₁₉NO₄ |
| Molecular Weight | 373.41 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |
| Purity | Typically ≥98% by HPLC |
Experimental Protocols
Synthesis of Fmoc-4-Amb-OH
A representative protocol for the synthesis of a closely related compound, N-Fmoc-p-aminobenzoic acid, which can be adapted for Fmoc-4-Amb-OH, is described below. This synthesis achieved a high yield of the final product.[1]
Materials:
-
4-(aminomethyl)benzoic acid
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Anhydrous N-methylpyrrolidone (NMP)
-
Water
Procedure:
-
Under an inert atmosphere, dissolve 4-(aminomethyl)benzoic acid in anhydrous NMP.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in anhydrous NMP dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction, slowly pour the mixture into water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the product under vacuum to obtain Fmoc-4-Amb-OH.
Quantitative Data:
A similar synthesis of N-Fmoc-p-aminobenzoic acid reported a yield of 94%.[1]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-Amb-OH as a Linker
Fmoc-4-Amb-OH can be incorporated into a peptide sequence on a solid support. The general workflow for SPPS is outlined below.
1. Resin Loading (Attachment of Fmoc-4-Amb-OH to the resin):
-
The carboxylic acid of Fmoc-4-Amb-OH is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
-
The activated linker is then coupled to an amino-functionalized solid support (e.g., aminomethyl resin).
2. Fmoc Deprotection:
-
The Fmoc protecting group on the linker is removed to expose the free amine.
-
Reagent: Typically, a 20% solution of piperidine in dimethylformamide (DMF) is used.
-
Procedure: The resin is treated with the piperidine solution for a short period (e.g., 2 x 10 minutes) and then washed thoroughly with DMF.
3. Peptide Chain Elongation (Coupling of subsequent amino acids):
-
The next Fmoc-protected amino acid is activated using a coupling agent (e.g., HATU, HBTU, or TBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
The activated amino acid is then coupled to the free amine on the resin-bound linker.
-
The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.
4. Cleavage from the Resin:
-
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
-
Reagent: A cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Procedure: The resin is treated with the cleavage cocktail for a specified time (e.g., 2-3 hours) at room temperature. The cleaved peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
Quantitative Data:
While specific yields for coupling and cleavage using Fmoc-4-Amb-OH as a linker are not readily available in the literature, the efficiency of these steps is generally high in SPPS, often exceeding 95% for each step under optimized conditions.
Applications in Drug Discovery
GPR54 Agonists
The 4-(aminomethyl)benzoic acid (Amb) moiety has been incorporated into pentapeptides that act as agonists for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin receptor.[2] GPR54 and its endogenous ligand, kisspeptin, play a crucial role in the regulation of the hypothalamic-pituitary-gonadal axis and have been implicated in puberty onset and cancer metastasis.[1][3][4][5]
The rigid nature of the Amb linker can be used to constrain the conformation of the peptide, which can be beneficial for receptor binding and activity.
// Nodes
Kisspeptin [label="Kisspeptin\n(or GPR54 Agonist)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
GPR54 [label="GPR54", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Gaq11 [label="Gαq/11", fillcolor="#FBBC05", fontcolor="#202124"];
PLC [label="PLC", fillcolor="#FBBC05", fontcolor="#202124"];
PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"];
IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"];
DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"];
ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
Ca2 [label="Ca²⁺\n(intracellular)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MAPK [label="MAPK\n(ERK1/2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Downstream [label="Downstream\nCellular Responses", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Kisspeptin -> GPR54 [label="Binds"];
GPR54 -> Gaq11 [label="Activates"];
Gaq11 -> PLC [label="Activates"];
PLC -> PIP2 [label="Hydrolyzes"];
PIP2 -> IP3;
PIP2 -> DAG;
IP3 -> ER [label="Binds to\nreceptor"];
ER -> Ca2 [label="Releases"];
DAG -> PKC [label="Activates"];
Ca2 -> PKC [label="Activates"];
PKC -> MAPK [label="Activates"];
MAPK -> Downstream;
Ca2 -> Downstream;
}
GPR54 signaling cascade.
Antibody-Drug Conjugates (ADCs)
Fmoc-4-Amb-OH can serve as a stable linker in the construction of ADCs. In this application, the linker connects a monoclonal antibody to a potent cytotoxic drug. The benzoic acid functionality can be used to attach the linker to the antibody, while the aminomethyl group can be derivatized to connect to the drug payload. The rigidity of the aromatic ring can help to control the spacing and orientation of the drug relative to the antibody.
// Nodes
Start [label="Start: Antibody, Linker-Payload", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Conjugation [label="Conjugation Reaction\n(e.g., via Lysine or Cysteine residues)", fillcolor="#FBBC05", fontcolor="#202124"];
Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Characterization [label="Characterization\n(e.g., Mass Spec, HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Final_ADC [label="Final ADC Product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Start -> Conjugation;
Conjugation -> Purification;
Purification -> Characterization;
Characterization -> Final_ADC;
}
Generalized ADC workflow.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Fmoc-4-Amb-OH can be used as a rigid component within the linker that connects the target-binding ligand and the E3 ligase-binding ligand. The defined geometry of the Amb moiety can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
// Nodes
PROTAC [label="PROTAC", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Target [label="Target Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"];
E3_Ligase [label="E3 Ubiquitin Ligase", fillcolor="#FBBC05", fontcolor="#202124"];
Ternary_Complex [label="Ternary Complex\n(Target-PROTAC-E3)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ubiquitination [label="Ubiquitination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Ub_Target [label="Ubiquitinated\nTarget Protein", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"];
Proteasome [label="Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Degradation [label="Degradation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
Recycling [label="PROTAC Recycling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"];
// Edges
PROTAC -> Target [label="Binds"];
PROTAC -> E3_Ligase [label="Binds"];
Target -> Ternary_Complex;
E3_Ligase -> Ternary_Complex;
Ternary_Complex -> Ubiquitination;
Ubiquitination -> Ub_Target;
Ub_Target -> Proteasome;
Proteasome -> Degradation;
Ternary_Complex -> Recycling [style=dashed];
}
PROTAC mechanism of action.
Conclusion
Fmoc-4-Amb-OH is a versatile and valuable linker for the synthesis of peptides and other complex biomolecules. Its well-defined structure, straightforward incorporation into synthetic schemes, and the rigidity it imparts make it an attractive building block for researchers in peptide chemistry, drug discovery, and materials science. The applications highlighted in this guide, from modulating G protein-coupled receptor signaling to its potential role in the construction of ADCs and PROTACs, underscore the broad utility of Fmoc-4-Amb-OH in advancing modern therapeutics. Further exploration of its use in novel drug delivery systems and biomaterials is warranted and expected to yield exciting new developments.
References